

Application Note: High-Fidelity NIR Imaging using Sulfo-Cyanine7 Maleimide

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Compound of Interest

Compound Name: *Sulfo-Cyanine7 maleimide (potassium)*
Cat. No.: *B12366593*

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Abstract & Strategic Value

Near-infrared (NIR) fluorescence microscopy (700–900 nm) represents a critical frontier in bio-imaging, offering a "transparency window" where tissue autofluorescence and light scattering are minimized. Sulfo-Cyanine7 (Sulfo-Cy7) maleimide is a premier fluorophore for this application. Unlike N-hydroxysuccinimide (NHS) esters that label random lysines, maleimide chemistry targets sulfhydryl (-SH) groups, typically found on cysteine residues. This allows for site-specific conjugation, preserving the antigen-binding affinity of antibodies and the enzymatic activity of proteins.

This guide provides a validated, high-fidelity protocol for conjugating Sulfo-Cy7 maleimide to antibodies/proteins and validating the conjugate for deep-tissue imaging.

Technical Specifications & Physical Properties

Sulfo-Cy7 is a hydrophilic analog of Cy7.^{[1][2]} The sulfonate groups negatively charge the molecule, drastically improving water solubility and reducing the risk of dye aggregation—a common artifact in NIR imaging.

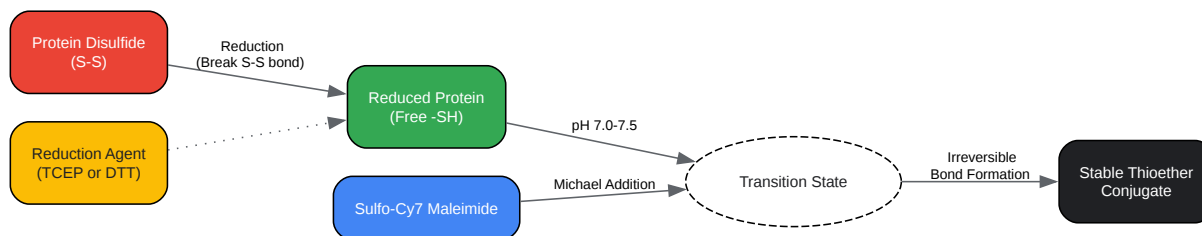
Property	Value	Notes
Molecular Weight	~869.10 Da	Potassium salt form
Excitation Max	750 nm	Requires >700 nm laser/LED
Emission Max	773 nm	Deep NIR emission
Extinction Coefficient ()	240,600	High brightness
Correction Factor ()	0.04 (4%)	Critical for DOL calculation
Solubility	High (Water, DMSO, DMF)	No organic co-solvent needed in buffer
Reactive Group	Maleimide	Targets free thiols (-SH)
Optimal Reaction pH	6.5 – 7.5	Specificity lost > pH 8.0

Mechanism of Action: Thiol-Maleimide Chemistry[6] [9]

The reaction involves the Michael addition of a thiolate anion (from the protein cysteine) to the maleimide double bond, forming a stable thioether linkage.

Critical Control Point: pH Specificity

- pH 6.5–7.5: Reaction is highly specific for thiols.
- pH > 8.0: Maleimides begin to react with primary amines (lysines) and undergo hydrolysis, reducing labeling efficiency and specificity.



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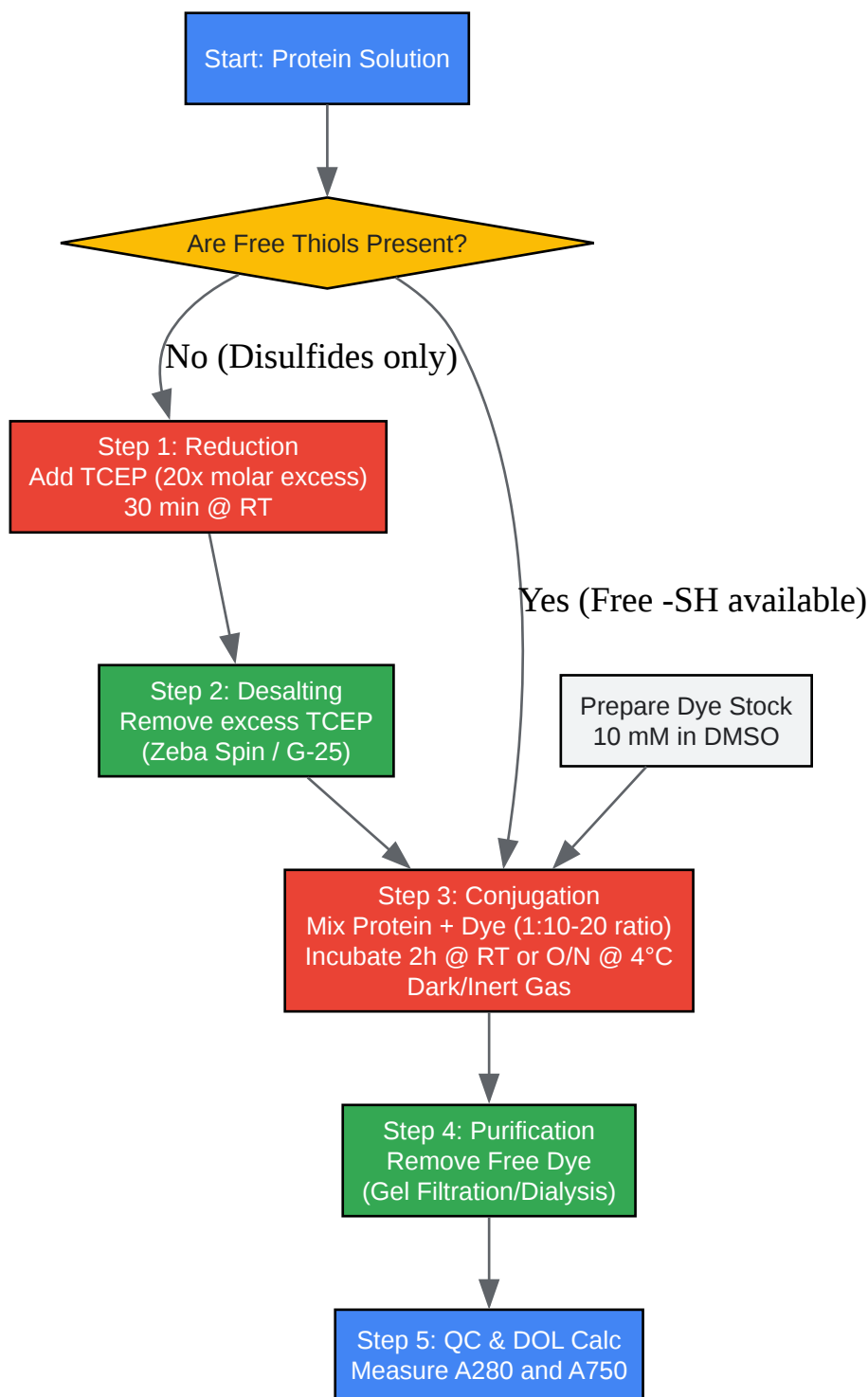
Figure 1: Mechanism of Disulfide Reduction and Maleimide Conjugation. The reaction requires free thiols, often generated by reducing existing disulfide bridges.

Experimental Protocol: Antibody Conjugation

Materials Required

- Target: IgG Antibody or Protein (>2 mg/mL preferred).
- Fluorophore: Sulfo-Cy7 maleimide (stored at -20°C).^{[1][3][4]}
- Reduction Agent: TCEP (Tris(2-carboxyethyl)phosphine) hydrochloride. Note: TCEP is preferred over DTT as it is stable and does not always require removal before conjugation, though removal is recommended for maximum consistency.
- Conjugation Buffer: PBS (pH 7.2) + 5 mM EDTA. Note: EDTA chelates divalent metals that can catalyze thiol oxidation.
- Purification: Sephadex G-25 desalting column or 10K MWCO dialysis cassette.
- Solvent: Anhydrous DMSO (for dye stock).^{[5][6]}

Workflow Diagram



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Figure 2: Decision tree and workflow for Sulfo-Cy7 Maleimide conjugation.

Step-by-Step Methodology

Phase 1: Protein Preparation & Reduction

- Buffer Exchange: Ensure protein is in PBS pH 7.2 + 5 mM EDTA. Avoid amine-containing buffers (Tris) if pH > 7.5, though maleimide is generally compatible with Tris at pH 7.0.
- Reduction (If no free thiols exist):
 - Add TCEP to the protein solution at a 20-fold molar excess.
 - Incubate for 30 minutes at room temperature.
 - Expert Tip: Unlike DTT, TCEP does not inhibit maleimides stoichiometrically, but it can react slowly. For high-fidelity protocols, remove excess TCEP using a desalting column (e.g., Zeba Spin or Sephadex G-25) equilibrated with Conjugation Buffer.

Phase 2: Conjugation Reaction

- Dye Preparation: Dissolve Sulfo-Cy7 maleimide in anhydrous DMSO to a concentration of 10 mM. Do not store this stock long-term; prepare fresh.
- Mixing: Add the dye solution to the reduced protein.
 - Recommended Ratio: 10 to 20 molar excess of dye over protein.
 - Calculation: If you have 1 mL of IgG (150 kDa) at 2 mg/mL, you have ~13.3 nmol of protein. You need ~266 nmol of dye.
- Incubation:
 - Flush the vial with nitrogen or argon (optional but recommended to prevent thiol oxidation).
 - Incubate for 2 hours at Room Temperature or Overnight at 4°C in the dark.

Phase 3: Purification

- Separation: The reaction mixture contains labeled protein and free unreacted dye. Separation is critical to prevent high background in microscopy.
- Method: Use a Sephadex G-25 column or PD-10 column.

- Elute with PBS.
- The first colored band to elute is the Conjugate.
- The slower, second band is the Free Dye.

Validation: Degree of Labeling (DOL)

To ensure reproducibility, you must calculate how many dye molecules are attached to each protein molecule.

1. Measure Absorbance: Dilute the conjugate and measure absorbance at 280 nm () and 750 nm () using a UV-Vis spectrophotometer.

2. Calculate Protein Concentration ():

Correct the

for the dye's contribution using the Correction Factor (CF = 0.04).

(Where

for IgG is ~203,000

and

is path length in cm)

3. Calculate DOL:

(Where

= 240,600

)

Target DOL:

- Antibodies: Optimal DOL is 2 to 4.

- Note: A DOL > 5 may cause quenching (reduced fluorescence) or alter antibody pharmacokinetics.

Application Notes for NIR Microscopy

Why Sulfo-Cy7 for Microscopy?

Standard fluorophores (FITC, TRITC) suffer from high background in tissue due to collagen and elastin autofluorescence. Sulfo-Cy7 emits at 773 nm, a region where biological tissues are essentially "transparent."

Hardware Configuration

- Light Source: 730–750 nm Laser or high-power LED.
- Filter Set:
 - Excitation: 710–750 nm
 - Dichroic: 760 nm
 - Emission: 770–800 nm (Longpass or Bandpass)
- Detector: Standard CCDs have poor quantum efficiency (QE) in the NIR. Use EMCCD or back-illuminated sCMOS cameras which maintain >50% QE at 800 nm.

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low DOL (< 1.0)	Oxidized thiols	Ensure TCEP reduction was effective; add EDTA to buffer; degas buffers.
Low DOL (< 1.0)	Hydrolyzed maleimide	Ensure dye stock is fresh and anhydrous; Check buffer pH is < 7.5.
Precipitation	Over-labeling	Reduce Dye:Protein ratio; Sulfo-Cy7 is soluble, but hydrophobic proteins may aggregate if over-labeled.
High Background	Free dye remaining	Perform a second round of dialysis or use a longer gel filtration column.

References

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Sources

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